N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N,3-dimethyl-1,2,4-thiadiazol-5-amine
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Overview
Description
N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N,3-dimethyl-1,2,4-thiadiazol-5-amine is a synthetic organic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure combining a benzodioxin ring with a thiadiazole moiety, which imparts distinctive chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N,3-dimethyl-1,2,4-thiadiazol-5-amine typically involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with appropriate reagents to introduce the thiadiazole group. One common method involves the use of N,N-dimethylformamide (DMF) as a solvent and lithium hydride (LiH) as a base . The reaction conditions often require stirring at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N,3-dimethyl-1,2,4-thiadiazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole moiety to corresponding amines or other reduced forms.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under acidic or basic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in appropriate solvents.
Substitution: Halogenating agents or nucleophiles in the presence of catalysts or under specific pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzodioxin ring.
Scientific Research Applications
N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N,3-dimethyl-1,2,4-thiadiazol-5-amine has several scientific research applications:
Medicinal Chemistry: The compound has been investigated for its potential as a therapeutic agent, particularly in the treatment of neurodegenerative diseases such as Alzheimer’s.
Biological Studies: It has shown promise as an antibacterial agent, exhibiting activity against various Gram-positive and Gram-negative bacterial strains.
Materials Science: The unique structural features of the compound make it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N,3-dimethyl-1,2,4-thiadiazol-5-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can inhibit enzymes such as cholinesterases, which are involved in neurotransmission.
Pathways Involved: By inhibiting these enzymes, the compound can modulate neurotransmitter levels, potentially alleviating symptoms of neurodegenerative diseases.
Comparison with Similar Compounds
Similar Compounds
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide: This compound shares the benzodioxin moiety but differs in its sulfonamide group.
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-acetamidobenzenesulfonamide: Another similar compound with antibacterial properties.
Uniqueness
N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N,3-dimethyl-1,2,4-thiadiazol-5-amine is unique due to its combination of a benzodioxin ring and a thiadiazole moiety. This structural combination imparts distinctive chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C13H15N3O2S |
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Molecular Weight |
277.34 g/mol |
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N,3-dimethyl-1,2,4-thiadiazol-5-amine |
InChI |
InChI=1S/C13H15N3O2S/c1-9-14-13(19-15-9)16(2)8-10-3-4-11-12(7-10)18-6-5-17-11/h3-4,7H,5-6,8H2,1-2H3 |
InChI Key |
YVDCTXJQKWSTNF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NSC(=N1)N(C)CC2=CC3=C(C=C2)OCCO3 |
Origin of Product |
United States |
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